2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine 5WKS, also known as ZINC97756584, is a biochemical
Brand Name: Vulcanchem
CAS No.:
VCID: VC0516316
InChI: InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
SMILES: CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Molecular Formula: C24H36ClN5O2
Molecular Weight: 462.0 g/mol

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine

CAS No.:

Cat. No.: VC0516316

Molecular Formula: C24H36ClN5O2

Molecular Weight: 462.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine -

Specification

Molecular Formula C24H36ClN5O2
Molecular Weight 462.0 g/mol
IUPAC Name 2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Standard InChI InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
Standard InChI Key GHTIAKXLWWMKSI-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Canonical SMILES CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Identification

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine belongs to the quinazoline family, a class of heterocyclic compounds extensively studied for their diverse biological activities. The compound's structure incorporates several key functional groups strategically positioned around the quinazoline core scaffold, which contributes to its specific molecular recognition properties and biological activity profile.

The compound features a quinazoline nucleus (a bicyclic structure with fused benzene and pyrimidine rings) with four key substituents: a chlorine atom at the 2-position, an N-(1-isopropylpiperidin-4-yl) amino group at the 4-position, a methoxy group at the 6-position, and a 3-(pyrrolidin-1-yl)propoxy side chain at the 7-position. Each of these substituents plays a crucial role in determining the compound's physical properties, molecular interactions, and biological activities.

The compound is identified by multiple chemical identifiers that facilitate its precise recognition in scientific literature and databases:

  • IUPAC Name: 2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine

  • Molecular Formula: C24H36ClN5O2

  • Standard InChIKey: GHTIAKXLWWMKSI-UHFFFAOYSA-N

  • SMILES: CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl

Physical and Chemical Characteristics

The physical and chemical properties of 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine provide important insights into its behavior in various environments, which is crucial for its application in research and potential drug development.

The compound exists as a solid powder at room temperature with a molecular weight of 462.0 g/mol. Like many heterocyclic compounds with multiple nitrogen-containing substituents, it displays specific solubility characteristics that impact its handling in laboratory settings. It shows good solubility in dimethyl sulfoxide (DMSO), which is a common organic solvent used for dissolving compounds prior to biological testing.

For optimal storage, the compound should be kept in dry conditions, protected from light, and maintained at temperatures between 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). When stored under proper conditions, the compound has a shelf life exceeding 3 years, maintaining high stability. This extended stability is advantageous for research purposes, allowing for long-term experimental planning without concern for significant degradation.

Data Table: Physical and Chemical Properties

PropertyValueSignificance
Molecular FormulaC24H36ClN5O2Defines atomic composition
Molecular Weight462.0 g/molImportant for concentration calculations
Physical AppearanceSolid powderIndicates physical state at room temperature
SolubilitySoluble in DMSOCritical for preparation of solutions for testing
Storage ConditionsDry, dark, 0-4°C (short term) or -20°C (long term)Ensures compound stability
Shelf Life>3 years under proper storageIndicates good chemical stability
Purity>98%Research-grade quality
Standard InChIKeyGHTIAKXLWWMKSI-UHFFFAOYSA-NUnique chemical identifier

Synthesis Pathways

General Synthetic Approaches

Biological Activities and Mechanisms

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of quinazoline derivatives have revealed important insights into how structural modifications affect biological activity, providing guidance for optimizing compounds in this class:

  • 2-Position Substitution: The 2-position of the quinazoline scaffold demonstrates considerable flexibility in accommodating various substituents while maintaining biological activity. Compounds with different 2-substituents, including 2-(4,4-difluoropiperidin-1-yl), 2-(morpholin-4-yl), 2-(piperidin-1-yl), and 2-(azepan-1-yl) groups, have maintained high in vitro potency with IC50 values below 2.5 nM . This suggests that the 2-chloro group in 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine could potentially be modified to optimize activity or pharmacokinetic properties.

  • 7-Position Modification: The 7-(3-(pyrrolidin-1-yl)propoxy) group appears to be particularly important for activity and metabolic stability. Studies have identified the pyrrolidin-1-ylpropoxy and piperidin-1-ylpropoxy groups as preferred 7-aminoalkoxy moieties for optimizing quinazoline derivatives . Interestingly, replacement of the pyrrolidin-1-yl group with a 4,4-difluoropiperidin-1-yl group resulted in decreased potency and reduced metabolic stability .

  • Metabolic Stability Considerations: Various structural modifications have been shown to affect metabolic stability. Some quinazoline derivatives with specific substituents demonstrated improved intrinsic clearance and half-life compared to lead compounds, suggesting opportunities for optimizing pharmacokinetic properties through structural modifications .

Data Table: Biological Activities of Related Quinazoline Derivatives

CompoundTargetActivityKey Structural FeatureSignificanceReference
Quinazolin-4-amine derivativesAurora A kinaseSelective inhibition (up to >757-fold vs Aurora B)Varied 2-position substituentsDemonstrates target selectivity
Compound 6 (Quinazolin-4-amine derivative)Aurora A kinaseEffective in TNBC animal modelNot specifiedDemonstrates in vivo efficacy
2-(4,4-difluoropiperidin-1-yl) quinazoline (7)Not specifiedIC50 < 2.5 nM2-(4,4-difluoropiperidin-1-yl) groupHigh potency maintained with 2-position modification
2-(morpholin-4-yl) quinazoline (13)Not specifiedIC50 < 2.5 nM2-(morpholin-4-yl) groupHigh potency maintained with 2-position modification
2-(piperidin-1-yl) quinazoline (16)Not specifiedIC50 < 2.5 nM2-(piperidin-1-yl) groupHigh potency maintained with 2-position modification
2-(azepan-1-yl) quinazoline (17)Not specifiedIC50 < 2.5 nM2-(azepan-1-yl) groupHigh potency maintained with 2-position modification

Research Applications

Current Research Significance

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and structurally related quinazoline derivatives currently serve multiple important functions in pharmaceutical research:

  • Chemical Probes: These compounds can function as chemical probes to study the biological roles of their target proteins. For example, UNC0642, described as the first G9a and GLP in vivo chemical probe, maintains high in vitro and cellular potency with low cell toxicity, making it valuable for studying the biological functions of these epigenetic regulators .

  • Lead Compounds for Drug Development: The promising biological activities of these quinazoline derivatives position them as potential lead compounds for drug development. Their demonstrated efficacy in preclinical models, particularly in cancer research, suggests potential for advancement into clinical candidates.

  • Structure-Based Drug Design Models: The successful development of highly selective kinase inhibitors based on quinazoline scaffolds provides valuable case studies for structure-based drug design approaches. The achievement of >757-fold selectivity for Aurora A over Aurora B kinase, despite their high homology, demonstrates the power of rational drug design strategies .

  • Multidrug Resistance Research: Some quinazoline derivatives have shown promise in reversing P-glycoprotein-mediated multidrug resistance, a significant obstacle in cancer chemotherapy . This application represents an important area of research for improving the efficacy of existing cancer treatments.

Synthetic and Medicinal Chemistry Insights

The development of 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and related compounds has contributed significant insights to synthetic and medicinal chemistry:

Future Research Directions

Based on current knowledge about 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine and related compounds, several promising research directions emerge:

  • Expanded Target Profiling: While current research has identified certain kinases and epigenetic enzymes as targets, comprehensive profiling against a broader range of targets could reveal additional biological activities and therapeutic applications.

  • Combination Therapy Approaches: Investigation of these compounds in combination with established therapies could potentially reveal synergistic effects, particularly in cancer treatment where combination approaches are often more effective than monotherapies.

  • Development of Biomarkers: Identification of biomarkers that predict response to these compounds could facilitate patient selection in future clinical applications, advancing precision medicine approaches.

  • Novel Delivery Systems: Research into specialized delivery systems for these compounds could potentially improve their pharmacokinetic properties and enhance their efficacy in vivo.

  • Expansion to New Disease Areas: While current research has primarily focused on cancer and potentially autoimmune disorders, exploration of these compounds in other disease contexts, such as neurodegenerative disorders or infectious diseases, might reveal additional therapeutic applications.

Comparative Analysis with Related Compounds

Structural Analogues

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine belongs to a broader family of quinazoline derivatives that share core structural features but differ in specific substituents. Comparing this compound with structural analogues provides valuable insights into structure-activity relationships and optimization strategies.

Several structural analogues have been reported in the literature, differing primarily in the substituents at the 2-position of the quinazoline scaffold. These include compounds with 2-(4,4-difluoropiperidin-1-yl), 2-(morpholin-4-yl), 2-(piperidin-1-yl), 2-(azepan-1-yl), 2-(1,1-dioxidethiomorpholin-4-yl), 2-(3,3,4,4-tetrafluoropyrrolin-1-yl), and 2-(tetrahydropyran-4-yl) groups . Despite these structural differences, many of these analogues maintain high in vitro potency, demonstrating the versatility of the quinazoline scaffold.

Another notable structural analogue is 2-Chloro-N-(4-((1-isopropylpiperidin-4-yl)amino)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-2-yl)acetamide, which differs from our compound of interest by featuring an acetamide group at the 2-position instead of a chloro substituent . This compound has been identified as a G9a/GLP covalent inhibitor, suggesting that minor structural modifications can significantly alter the mechanism of action.

Functional Differences

Structural modifications to the quinazoline scaffold result in compounds with diverse functional properties:

  • Target Selectivity: Different analogues demonstrate varying selectivity profiles for kinases and other targets. For example, some quinazolin-4-amine derivatives achieve remarkable selectivity for Aurora A over Aurora B kinase (up to >757-fold), while others may preferentially target different enzymes such as G9a and GLP .

  • Potency Variations: Modifications at the 2-position can significantly affect potency. While compounds with 2-(4,4-difluoropiperidin-1-yl), 2-(morpholin-4-yl), 2-(piperidin-1-yl), or 2-(azepan-1-yl) groups maintain high potency (IC50 < 2.5 nM), those with 2-(1,1-dioxidethiomorpholin-4-yl), 2-(3,3,4,4-tetrafluoropyrrolin-1-yl), or 2-(tetrahydropyran-4-yl) groups show reduced potency (IC50 < 30 nM) .

  • Pharmacokinetic Properties: Different analogues exhibit varying metabolic stability. For instance, compounds with certain 2-position substituents show improved intrinsic clearance and half-life compared to others, highlighting the impact of structural modifications on pharmacokinetic properties .

  • Mechanism of Action: While many quinazoline derivatives act through reversible inhibition mechanisms, some, like the acetamide-substituted analogue, function as covalent inhibitors, forming permanent bonds with their targets . This fundamental difference in mechanism can significantly affect the compound's duration of action and potential for off-target effects.

Data Table: Comparative Analysis of Quinazoline Derivatives

CompoundKey Structural DifferencePotency (IC50)Metabolic StabilityMechanismReference
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine2-chloro groupNot specifiedNot specifiedLikely reversible inhibition
2-(4,4-difluoropiperidin-1-yl) quinazoline (7)2-(4,4-difluoropiperidin-1-yl) group< 2.5 nMImproved CLint and T1/2Not specified
2-(morpholin-4-yl) quinazoline (13)2-(morpholin-4-yl) group< 2.5 nMImproved CLint and T1/2Not specified
2-(3,3,4,4-tetrafluoropyrrolin-1-yl) quinazoline (15)2-(3,3,4,4-tetrafluoropyrrolin-1-yl) group< 30 nMBest in vitro metabolic stabilityNot specified
2-Chloro-N-(4-((1-isopropylpiperidin-4-yl)amino)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-2-yl)acetamideAcetamide at 2-positionNot specifiedNot specifiedCovalent inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator